2-[(2,4-Dinitrophenyl)amino]-2-methylpropane-1,3-diol
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Overview
Description
2-[(2,4-Dinitrophenyl)amino]-2-methylpropane-1,3-diol is an organic compound characterized by the presence of a dinitrophenyl group attached to an amino-methylpropane-diol structure. This compound is notable for its applications in various scientific fields, including chemistry and biology, due to its unique chemical properties.
Mechanism of Action
Target of Action
The primary targets of 2-[(2,4-Dinitrophenyl)amino]-2-methylpropane-1,3-diol are the mitochondrial uncoupling proteins (UCP1-UCP3) and the adenine nucleotide translocase (ANT1) . These proteins play a crucial role in the protonophoric action of the compound .
Mode of Action
This compound interacts with its targets, UCP1-UCP3 and ANT1, enhancing the protonophoric action in mitochondria . This interaction results in an increase in the proton current through pure lipid membranes, similar to other chemical uncouplers .
Biochemical Pathways
The compound affects the oxidative phosphorylation pathway in mitochondria . It causes a dose-dependent mitochondrial uncoupling, leading to the rapid loss of ATP as heat . This action on the biochemical pathway results in downstream effects such as uncontrolled hyperthermia .
Pharmacokinetics
It is known that similar compounds like 2,4-dinitrophenol exhibit significant non-linear pharmacokinetics, attributed to non-linear plasma protein binding and non-linear partitioning into liver and kidney .
Result of Action
The molecular and cellular effects of this compound’s action include an increase in the proton current through pure lipid membranes and a rapid loss of ATP as heat . This leads to uncontrolled hyperthermia, which can be fatal in case of overdose .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Dinitrophenyl)amino]-2-methylpropane-1,3-diol typically involves the reaction of 2,4-dinitrophenylhydrazine with an appropriate precursor. One common method is the reaction of 2,4-dinitrophenylhydrazine with 2-methylpropane-1,3-diol under controlled conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, with the addition of a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization and the use of advanced analytical techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-Dinitrophenyl)amino]-2-methylpropane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in substitution reactions, particularly involving the dinitrophenyl group
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield dinitrophenyl derivatives, while reduction can produce amino derivatives .
Scientific Research Applications
2-[(2,4-Dinitrophenyl)amino]-2-methylpropane-1,3-diol has several applications in scientific research:
Chemistry: Used as a reagent in various analytical techniques, including chromatography and spectroscopy, to detect and quantify amino acids and other compounds
Biology: Employed in studies involving enzyme kinetics and protein interactions due to its ability to form stable derivatives with amino acids
Medicine: Investigated for its potential use in drug development and as a diagnostic tool for certain medical conditions
Industry: Utilized in the production of specialized chemicals and materials, including dyes and sensors
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenylhydrazine: Shares the dinitrophenyl group and is used in similar analytical applications.
2,4-Dinitrodiphenylamine: Another dinitrophenyl derivative with applications in chemical sensing and analysis.
2,4-Dinitroaniline: Used in the synthesis of dyes and pigments.
Uniqueness
2-[(2,4-Dinitrophenyl)amino]-2-methylpropane-1,3-diol is unique due to its specific structure, which combines the dinitrophenyl group with an amino-methylpropane-diol backbone. This unique combination allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in scientific research .
Properties
IUPAC Name |
2-(2,4-dinitroanilino)-2-methylpropane-1,3-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O6/c1-10(5-14,6-15)11-8-3-2-7(12(16)17)4-9(8)13(18)19/h2-4,11,14-15H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNOHINYZYNTSQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(CO)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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